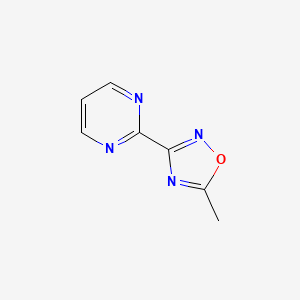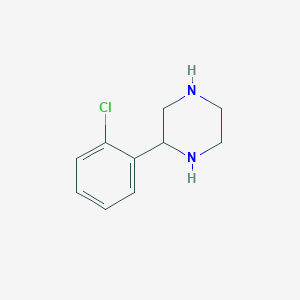
2-(2-Chlorophenyl)piperazine
Descripción general
Descripción
2-(2-Chlorophenyl)piperazine is a useful organic compound for research related to life sciences .
Synthesis Analysis
The synthesis of this compound involves several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
The chemical reactions of this compound involve several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.68 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Aplicaciones Científicas De Investigación
Anxiogenic-like Effects in the Hippocampus
Research by Whitton and Curzon (2005) investigates the anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP), a closely related compound, into the hippocampus, demonstrating its dose-dependent impact on anxiety-related behaviors without significantly reducing locomotion. This study underscores the relevance of 2-(2-Chlorophenyl)piperazine analogs in studying neural mechanisms underlying anxiety and the potential therapeutic applications in managing anxiety disorders Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus.
Antitumor Activity
Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities, particularly against breast cancer cells. This research highlights the potential of this compound derivatives as promising antiproliferative agents, offering insights into the design of new anticancer drugs In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells.
Antidepressant Assay Modification
Rajkumar et al. (2009) studied the effect of 1-(m-Chlorophenyl)piperazine (mCPP) on rodent depression-like behavior, proposing a modified antidepressant assay to identify novel serotonergic antidepressants. This research provides a foundation for understanding the depressogenic-like effects of mCPP and its potential utility in developing antidepressant therapies 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay.
Designer Drug Metabolism
Staack and Maurer (2003) conducted studies on the metabolism of the piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rat urine using gas chromatography-mass spectrometry (GC-MS), identifying key metabolites. This research is crucial for developing detection methods for drug abuse and understanding the metabolic pathways of piperazine derivatives Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
Synthetic Methods and Chemical Properties
Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, highlighting the factors influencing key steps such as alkylation, acidulation, and reduction of the nitro group. This research provides valuable insights into the chemical properties and synthesis methods of piperazine derivatives, essential for pharmaceutical development Study on synthesis of 1-(2,3-dichlorophenyl)piperazine.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
This compound acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C receptor, activating it to produce a response .
Biochemical Pathways
Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .
Pharmacokinetics
Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of this compound, potentially altering its efficacy or risk of side effects .
Safety and Hazards
2-(2-Chlorophenyl)piperazine is harmful and should be handled with care. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Proper glove removal technique should be used to avoid skin contact with this product .
Direcciones Futuras
Recent advances in the synthesis of piperazines focus on C–H functionalization . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that piperazine derivatives can cause slight adverse drug reactions at doses ≥110 mg/kg and neurotoxic symptoms at doses ≥800 mg/kg in dogs and cats .
Metabolic Pathways
It is known that piperazine derivatives can be metabolized in the liver by the enzyme CYP2D6 .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNEAZTLHDKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793614-34-3 | |
| Record name | 2-(2-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2834732.png)
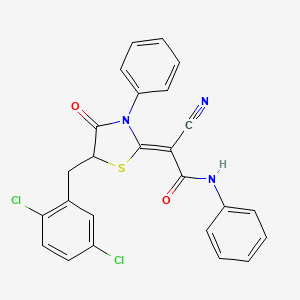
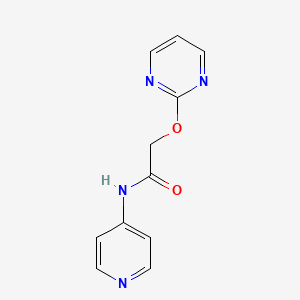
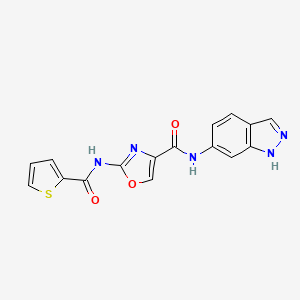

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)
![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)
